

"Ethyl 4-amino-3-nitrobenzoate" physical and chemical properties

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Compound of Interest

Compound Name: *Ethyl 4-amino-3-nitrobenzoate*

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An In-depth Technical Guide to Ethyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4-amino-3-nitrobenzoate**, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for laboratory and research applications.

Chemical and Physical Properties

Ethyl 4-amino-3-nitrobenzoate is a nitroaromatic compound with the molecular formula $C_9H_{10}N_2O_4$ and a molecular weight of 210.19 g/mol .[\[1\]](#)[\[2\]](#) The presence of amino, nitro, and ester functional groups makes it a versatile building block in the synthesis of more complex molecules.

Physical Properties

The key physical properties of **Ethyl 4-amino-3-nitrobenzoate** are summarized in the table below. It is a solid at room temperature with a reported melting point of 132 °C. While an experimental boiling point is not readily available, a predicted value suggests it will be significantly higher.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1] [2]
Molecular Weight	210.19 g/mol	[1]
Melting Point	132 °C	[3]
Boiling Point	398.5 ± 22.0 °C (Predicted)	[3]
Density	1.330 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-2.52 ± 0.10 (Predicted)	[3]

Solubility

Quantitative solubility data for **Ethyl 4-amino-3-nitrobenzoate** in various solvents is not extensively reported. However, based on its chemical structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be low due to the presence of the aromatic ring and the ethyl ester group.

Synthesis and Reactivity

Ethyl 4-amino-3-nitrobenzoate can be synthesized through several potential routes, with Fischer esterification of 4-amino-3-nitrobenzoic acid being a common and straightforward method.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **Ethyl 4-amino-3-nitrobenzoate** from 4-amino-3-nitrobenzoic acid.

Materials:

- 4-amino-3-nitrobenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid

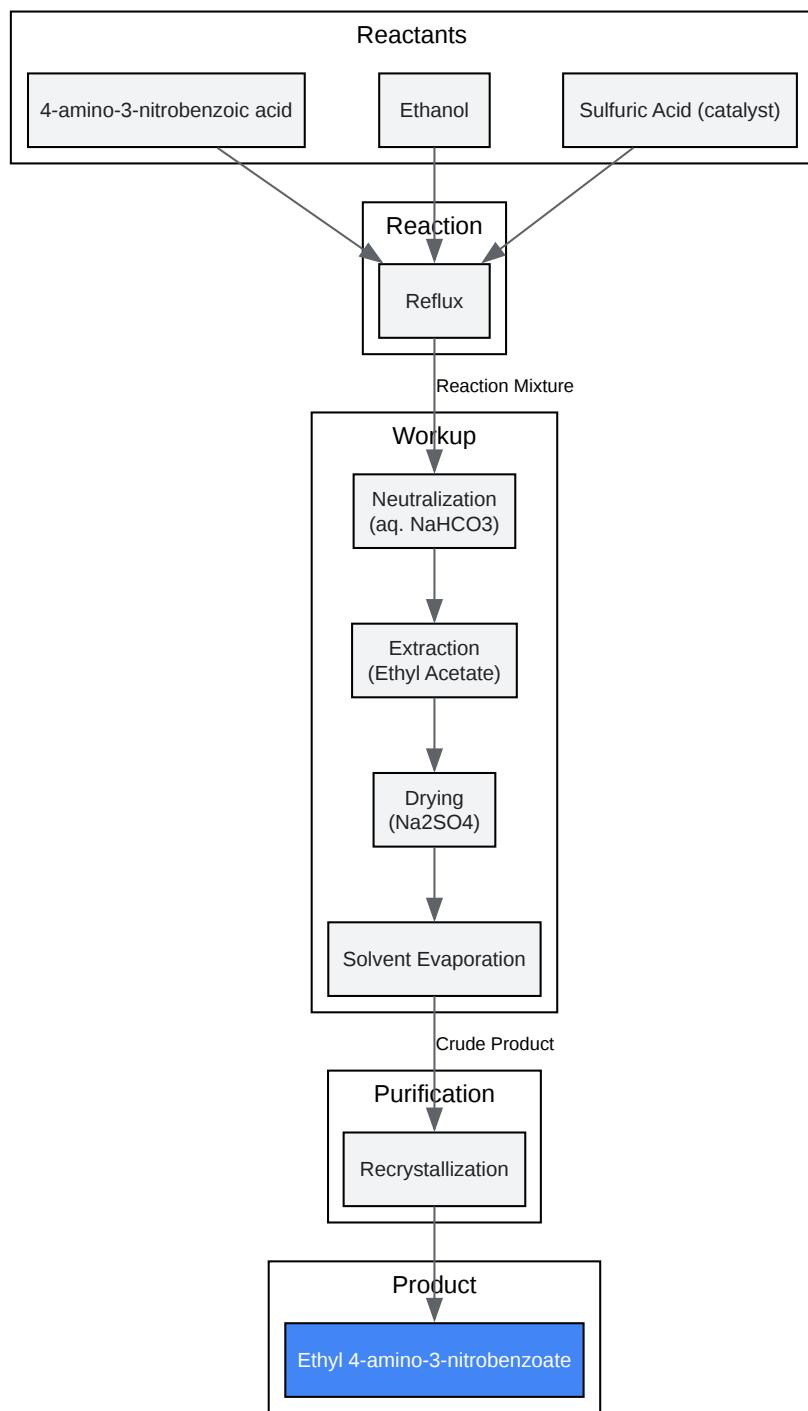
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- A mixture of 4-amino-3-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
- The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
- The residue is neutralized with a saturated solution of sodium bicarbonate.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure **Ethyl 4-amino-3-nitrobenzoate**.

A potential workflow for the synthesis is illustrated in the diagram below.

Synthesis Workflow for Ethyl 4-amino-3-nitrobenzoate

[Click to download full resolution via product page](#)**Caption: Fischer Esterification Synthesis Workflow.**

Reactivity

The reactivity of **Ethyl 4-amino-3-nitrobenzoate** is dictated by its functional groups. The amino group can undergo diazotization followed by various substitution reactions. The nitro group can be reduced to an amino group, providing a route to diaminobenzoate derivatives. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can also undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of substitution.

Spectral Data

While high-resolution spectra for **Ethyl 4-amino-3-nitrobenzoate** are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the $-\text{CH}_2-$ group and a triplet for the $-\text{CH}_3$ group). The aromatic protons will appear as a set of signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino and nitro substituents. The protons of the amino group will likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 4-amino-3-nitrobenzoate** will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

- N-H stretching: Two bands in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=O stretching: A strong absorption band around $1700\text{-}1730\text{ cm}^{-1}$ for the ester carbonyl group.

- NO_2 stretching: Two strong bands around $1500\text{-}1550\text{ cm}^{-1}$ (asymmetric) and $1300\text{-}1350\text{ cm}^{-1}$ (symmetric) for the nitro group.
- C-O stretching: Bands in the region of $1100\text{-}1300\text{ cm}^{-1}$ for the ester C-O bond.
- Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of **Ethyl 4-amino-3-nitrobenzoate** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the nitro group, and other characteristic fragmentations of the aromatic ring.

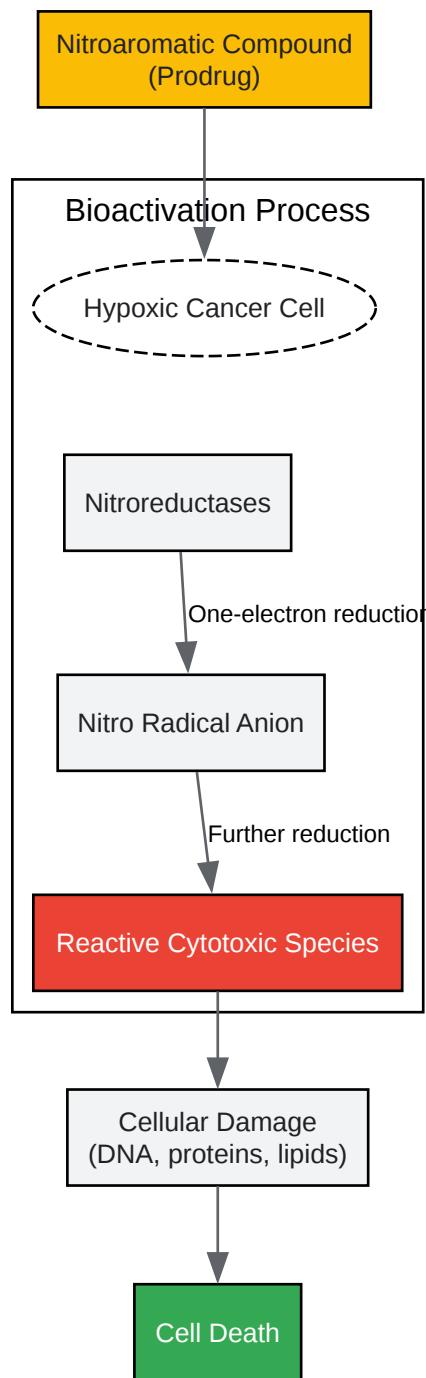
Potential Biological Activity and Applications

While specific biological activities of **Ethyl 4-amino-3-nitrobenzoate** are not extensively documented, the broader class of nitroaromatic compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The nitro group can be bioreduced in hypoxic environments, which are characteristic of solid tumors, to generate reactive cytotoxic species that can damage cancer cells.[\[6\]](#) This property makes nitroaromatic compounds attractive candidates for the development of hypoxia-activated prodrugs. Furthermore, some studies have shown that certain nitroaromatic compounds possess anticancer activity through mechanisms such as alkylation.[\[4\]](#)[\[5\]](#)

Given its structure, **Ethyl 4-amino-3-nitrobenzoate** could serve as a valuable scaffold for the synthesis of novel compounds with potential anticancer properties. Further research is warranted to explore its biological activities and potential applications in drug discovery and development. The diagram below illustrates a conceptual pathway for the potential bioactivation of a generic nitroaromatic compound in a hypoxic cancer cell.

Conceptual Bioactivation of a Nitroaromatic Compound

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Caption: Potential Bioactivation in Hypoxic Cancer Cells.

This guide provides a foundational understanding of **Ethyl 4-amino-3-nitrobenzoate**. Further experimental investigation is encouraged to fully characterize its properties and explore its potential in various scientific applications.

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